

The Structural Elucidation of Fluorinated Dihydropyrimidinethiones: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-fluoro-1,2-dihydropyridine-2-thione

Cat. No.: B1291918

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Disclaimer: This technical guide addresses the crystal structure and characterization of fluorinated dihydropyrimidine-2-thione derivatives, as extensive searches did not yield specific data for **3-fluoro-1,2-dihydropyridine-2-thione**. The following information is based on closely related and structurally analogous compounds, providing a valuable reference for researchers in drug development and medicinal chemistry.

Introduction

Dihydropyrimidine-2-thiones (DHPMs) and their derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential antiviral, antibacterial, and antifungal properties.^[1] The introduction of a fluorine atom into the molecular scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth overview of the synthesis, crystal structure, and experimental protocols for fluorinated dihydropyrimidine-2-thione analogues, offering a foundational understanding for the design and development of novel therapeutic agents.

Synthesis and Experimental Protocols

The synthesis of dihydropyrimidine-2-thiones is often achieved through a multicomponent Biginelli reaction.^{[2][3]} This one-pot condensation reaction typically involves an aldehyde, a β -dicarbonyl compound, and thiourea.

General Synthesis of Dihydropyrimidine-2-thiones (Biginelli-like Reaction)^[2]

A common synthetic route involves the reaction of an appropriate aldehyde, thiourea, and a β -ketoester in the presence of a catalyst.^[2]

Protocol:

- To a solution of an aldehyde (10 mmol) in a suitable solvent such as acetonitrile, add thiourea (10 mmol) and a β -ketoester (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate, 12 mmol).^[2]
- Add a catalyst, such as $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$, to the mixture.^[2]
- Reflux the reaction mixture for approximately 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).^[2]
- Upon completion, pour the reaction mixture into ice-cold distilled water and stir for 5 minutes to precipitate the product.^[2]
- Collect the solid product by filtration, wash with cold water, and dry.
- Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.^[2]

Synthesis of 1-(3-Fluorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione^[1]

Protocol:

- Equimolar quantities of thiocyanic acid and 3-fluoroaniline (5.4 mmol) are dissolved in acetone.
- The mixture is stirred for 2–3 hours at room temperature.

- The resulting clear solution is left for slow evaporation.
- Colorless crystals of the product are obtained after several days.

Crystallographic Data and Structure

The crystal structures of several fluorinated dihydropyrimidine-2-thione analogues have been determined by single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice.

Crystal Structure of 1-(3-Fluorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione[1]

The crystal structure of this compound reveals that the dihydropyrimidine ring is essentially planar.[1] The benzene ring is oriented almost perpendicular to the dihydropyrimidine ring, with a dihedral angle of 83.97 (14)°.[1] In the crystal, molecules form centrosymmetric dimers through intermolecular N—H⋯S hydrogen bonds.[1]

Table 1: Crystallographic Data for 1-(3-Fluorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione[1]

Parameter	Value
Chemical Formula	C ₁₃ H ₁₅ FN ₂ S
Molecular Weight	250.33
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	8.814 (3)
b (Å)	14.997 (5)
c (Å)	10.215 (3)
α (°)	90
β (°)	95.711 (6)
γ (°)	90
Volume (Å ³)	1344.0 (8)
Z	4
Temperature (K)	298
Radiation	Mo Kα
μ (mm ⁻¹)	0.23

Crystal Structure of 1-(4-Fluorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione[4]

In this isomer, the dihydropyrimidine ring adopts a flattened boat conformation.[4] Similar to the 3-fluoro analogue, the crystal packing features dimers formed by N—H⋯S hydrogen bonds.[4]

Table 2: Crystallographic Data for 1-(4-Fluorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione[4]

Parameter	Value
Chemical Formula	C ₁₃ H ₁₅ FN ₂ S
Molecular Weight	250.33
Crystal System	Monoclinic
Space Group	C2/c
a (Å)	21.231 (3)
b (Å)	10.8714 (14)
c (Å)	14.589 (4)
α (°)	90
β (°)	128.524 (3)
γ (°)	90
Volume (Å ³)	2634.3 (8)
Z	8
Temperature (K)	303
Radiation	Mo Kα
μ (mm ⁻¹)	0.24

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural confirmation of synthesized compounds.

Table 3: Spectroscopic Data for 1-(4-Fluorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione[4]

Technique	Data
IR (KBr, cm ⁻¹)	3184 (N—H), 1591 (C=C), 1535 (C=S)
¹ H NMR (CDCl ₃ , 400 MHz, δ ppm)	1.34 (6H, s, 2CH ₃), 1.49 (3H, s, CH ₃), 4.83 (1H, s, CH), 7.06–7.50 (aromatic protons), 11.50 (1H, s, NH)
¹³ C NMR (CDCl ₃ , 100 MHz, δ ppm)	20.9 (CH ₃), 31.6 (2CH ₃), 52.4, 112.3, 132.4 (quaternary C), 128–130.1 (aromatic C), 177.4 (C=S)

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of fluorinated dihydropyrimidine-2-thiones.

Caption: Workflow for Synthesis and Structural Characterization.

Conclusion

While the specific crystal structure of **3-fluoro-1,2-dihydropyridine-2-thione** remains to be determined, the data presented for analogous fluorinated dihydropyrimidine-2-thiones provide a robust framework for researchers. The detailed synthetic protocols, comprehensive crystallographic tables, and spectroscopic data serve as a valuable resource for the rational design of novel compounds in this class. The established structure-property relationships in these analogues will aid in predicting the conformational and electronic properties of new derivatives, ultimately accelerating the discovery of new therapeutic agents.

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